1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Catalog No.
S3315373
CAS No.
1190865-44-1
M.F
C8H2Cl2F4O
M. Wt
261.00
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroeth...

CAS Number

1190865-44-1

Product Name

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

IUPAC Name

1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Molecular Formula

C8H2Cl2F4O

Molecular Weight

261.00

InChI

InChI=1S/C8H2Cl2F4O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H

InChI Key

NSWPERXXSPCRCT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)C(F)(F)F

“1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone” is a chemical compound with the molecular formula C8H2Cl2F4O . It’s a liquid at room temperature and has a molecular weight of 261 .

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique molecular structure. With the molecular formula C₈H₂Cl₂F₄O and a molecular weight of 261.00 g/mol, it features a trifluoroethanone moiety attached to a dichloro-fluorophenyl group. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of ketones and halogenated compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in the trifluoroethanone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Halogenation: The presence of chlorine atoms allows for further halogenation under specific conditions, potentially increasing reactivity.
  • Reduction Reactions: The ketone can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.

The synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone can be achieved through several methods. A notable synthetic route involves:

  • Starting Materials: 5-bromo-1,3-dichloro-2-fluorobenzene and N-(trifluoroacetyl)piperidine.
  • Reaction Conditions:
    • The reaction is conducted in tetrahydrofuran under an inert atmosphere.
    • The process typically involves a two-step reaction where the first step forms an intermediate followed by the final product formation .

This compound has potential applications in various domains:

  • Pharmaceuticals: Due to its structural properties, it may serve as a precursor for developing new drugs.
  • Agrochemicals: Its biological activity suggests possible use as a pesticide or herbicide.
  • Material Science: The unique properties of fluorinated compounds make them suitable for advanced materials.

Interaction studies for 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone are essential to understand its behavior in biological systems. Research typically focuses on:

  • Binding Affinities: Investigating how this compound interacts with specific biological targets.
  • Metabolic Pathways: Understanding how the compound is metabolized in living organisms can provide insights into its safety and efficacy.

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone shares similarities with several other compounds due to its halogenated aromatic structure. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexUnique Features
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone0.78Lacks additional chlorine and fluorine substitutions
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone0.78Different positioning of chlorine substituent
3'-Chloro-4'-fluoroacetophenone0.80Acetophenone structure instead of trifluoroethanone
5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one0.78Indenone structure introduces cyclic characteristics
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone0.78Contains more chlorines leading to different reactivity

The unique combination of three fluorine atoms and two chlorine atoms distinguishes 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone from its analogs in terms of both chemical reactivity and potential applications.

This detailed overview provides insight into the properties and significance of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone within the broader context of organic chemistry and its applications.

XLogP3

4.1

GHS Hazard Statements

H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (66.67%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2023-08-19

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